molecular formula C22H20FN7OS B2759301 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide CAS No. 2034581-98-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2759301
CAS RN: 2034581-98-9
M. Wt: 449.51
InChI Key: YIYCZKWZWJDTIQ-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN7OS and its molecular weight is 449.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

A significant body of research focuses on the synthesis of novel pyrazolopyrimidine derivatives, including 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide, to evaluate their anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines to investigate their cytotoxic and 5-lipoxygenase inhibition activities, aiming at understanding their structure-activity relationship (Rahmouni et al., 2016). Similarly, other studies focused on the preparation of related heterocyclic systems to explore their biocidal properties against various microbial strains, revealing their potential in designing new antimicrobial agents (Youssef et al., 2011).

Antitumor Properties

Research into the antitumor properties of pyrazolopyrimidine derivatives has shown promising results. For example, Hassan et al. (2015) explored the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines, assessing their impact on various human cancer cell lines and discussing the structure-activity relationships (Hassan et al., 2015). This research is critical in identifying potential chemotherapeutic agents.

Antimicrobial and Antioxidant Activities

The design and synthesis of novel derivatives also extend to investigating their antimicrobial and antioxidant activities. For instance, Jeankumar et al. (2013) focused on creating compounds with significant activity against Mycobacterium tuberculosis, contributing to the search for new tuberculosis treatments (Jeankumar et al., 2013). Aziz et al. (2021) designed indole-based heterocycles to act as potent antioxidants, aiming to mitigate oxidative stress-related diseases (Aziz et al., 2021).

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7OS/c23-17-4-2-15(3-5-17)22-28-18(13-32-22)6-8-24-21(31)16-11-29(12-16)19-10-20(26-14-25-19)30-9-1-7-27-30/h1-5,7,9-10,13-14,16H,6,8,11-12H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYCZKWZWJDTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NCCC4=CSC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide

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